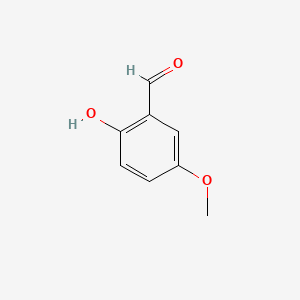

2-Hydroxy-5-methoxybenzaldehyde

Descripción

Historical Context and Significance in Organic Synthesis

The synthesis of 2-Hydroxy-5-methoxybenzaldehyde can be achieved through methods such as the Reimer-Tiemann reaction, starting from 4-methoxyphenol (B1676288), which can yield up to 79% of the product. wikipedia.org Its historical and ongoing significance in organic synthesis lies in its utility as a versatile precursor for a wide range of more complex molecules. sigmaaldrich.com

A primary application of this compound is in the synthesis of Schiff bases. mdpi.com Schiff bases, which contain a carbon-nitrogen double bond, are synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. nih.govacs.org this compound readily reacts with various amines to form these compounds, which are pivotal in medicinal and pharmaceutical fields due to their biological activities. mdpi.comnih.gov

Furthermore, it is a key starting material for creating other valuable organic compounds. For instance, its reaction with malononitrile (B47326) produces 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile. wikipedia.org It can also be reduced using sodium borohydride (B1222165) in ethanol (B145695) to form 2-hydroxy-5-methoxybenzyl alcohol. wikipedia.org The compound has been instrumental in synthesizing tetradentate Schiff base compounds and was used to create the radiolabeling precursor desmethyl-PBR06. sigmaaldrich.com

Current Research Landscape and Emerging Areas

The current research involving this compound is dynamic, with a strong focus on synthesizing novel derivatives with specific biological and analytical applications. A significant portion of this research revolves around the synthesis of Schiff bases and their metal complexes, which have demonstrated a broad spectrum of activities.

Antimicrobial and Antifungal Research: Derivatives of this compound are extensively studied for their antimicrobial properties. Schiff bases derived from this compound have shown activity against various bacteria and fungi. researchgate.netmdpi.com For example, Schiff bases formed by condensing 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) (a related compound) with different anilines, and their subsequent metal complexes, were tested against Gram-positive and Gram-negative bacteria and various fungi. researchgate.net Another study focused on copper(II) complexes with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde (B30951), which showed better antimicrobial activity than the free ligand against several microorganisms. mdpi.com

| Derivative/Complex Type | Target Microorganism(s) | Research Focus |

| Schiff bases of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, Aspergillus clavatus | Synthesis and evaluation of antimicrobial activity of Schiff base ligands and their metal complexes. researchgate.net |

| Copper(II) complexes of Schiff base from 2-hydroxy-4-methoxybenzaldehyde | Escherichia coli, Salmonella enteritidis, Staphylococcus aureus, Enterococcus, Candida albicans | Synthesis, characterization, and in vitro antimicrobial activity testing. mdpi.com |

| Schiff bases of 2-hydroxy-4-methoxybenzaldehyde | Aspergillus flavus | Enhancement of antiaflatoxigenic and antimicrobial properties. nih.govacs.org |

Anticancer and Antineoplastic Research: Researchers are exploring the potential of this compound derivatives in cancer therapy. A nitrated derivative, 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, has demonstrated anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. biosynth.com Similarly, Schiff base metal complexes have been a major focus in the development of new anticancer agents. nih.gov Copper(II) complexes with Schiff bases derived from 2-hydroxybenzaldehyde have been synthesized and studied for their antineoplastic activities. nih.gov Research has also been conducted on methylated and acetylated derivatives of bromophenols, synthesized from related starting materials like vanillin (B372448), to evaluate their anticancer activities. mdpi.com

Sensor Development and Other Applications: The unique structure of Schiff bases derived from this compound makes them suitable for applications in sensor technology. For instance, a Schiff base synthesized from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) was evaluated for its ability to detect anions. sciopen.com Beyond these areas, the compound itself has shown acaricidal activity against Tyrophagus putrescentiae and has been used in entomological studies to examine the electroantennogram response of the vine weevil. sigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHSPPYCNDYIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217478 | |

| Record name | m-Anisaldehyde, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-13-9 | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Anisaldehyde, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Methoxybenzaldehyde

Established Synthetic Routes and Reaction Optimizations

The synthesis of 2-Hydroxy-5-methoxybenzaldehyde is predominantly achieved through the electrophilic formylation of its precursor, para-methoxyphenol. Several methods have been established, with ongoing research focused on optimizing reaction conditions to improve yield, selectivity, and efficiency.

Reimer-Tiemann Reaction Pathways for para-Methoxyphenol Derivatives

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols, making it a primary route for synthesizing this compound from 4-methoxyphenol (B1676288). sbmu.ac.irresearchgate.net The reaction is typically carried out by treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). semanticscholar.org

The mechanism begins with the deprotonation of chloroform by the hydroxide base to form a trichlorocarbanion, which rapidly undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂). sbmu.ac.irresearchgate.net Concurrently, the phenolic hydroxyl group is deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide is highly activated towards electrophilic aromatic substitution, and its negative charge is delocalized into the aromatic ring. sbmu.ac.ir The dichlorocarbene is attacked by the nucleophilic ring, preferentially at the ortho position, to yield a dichloromethyl-substituted phenoxide intermediate. Subsequent hydrolysis under the basic conditions replaces the chlorine atoms with hydroxyl groups, which then lose water to form the final aldehyde product upon acidification. researchgate.net

The reaction is often conducted in a biphasic system consisting of an aqueous hydroxide solution and an organic phase containing chloroform, requiring vigorous stirring to facilitate the reaction at the interface. sigmaaldrich.com Yields for the synthesis of this compound from 4-methoxyphenol via this method have been reported to be as high as 79%. wikipedia.org

Optimization studies have explored various parameters to enhance the reaction's efficiency. The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG 10000), has been shown to be favorable in the Reimer-Tiemann reaction, improving both yield and product quality. researchsolutions.com

| Precursor | Reagents | Catalyst | Solvent System | Temperature | Reported Yield |

|---|---|---|---|---|---|

| 4-Methoxyphenol | CHCl₃, NaOH | None | Aqueous/Organic Biphasic | ~70°C | 74-79% |

| 4-Methoxyphenol | CHCl₃, NaOH | PEG 10000 | Aqueous/Organic Biphasic | Not Specified | Improved Yield/Quality |

Alkylation Strategies for this compound Derivatives

The phenolic hydroxyl group of this compound is a key site for functionalization, particularly through O-alkylation, to produce a variety of ether derivatives. A prominent example is its methylation to yield 2,5-dimethoxybenzaldehyde (B135726), a valuable intermediate for pharmaceuticals and dyes. ajol.info

This transformation is typically achieved by reacting this compound with an alkylating agent in the presence of a base. google.com Common alkylating agents include dimethyl sulfate (B86663) for methylation and diethyl sulfate for ethylation. semanticscholar.org The base, often potassium carbonate (K₂CO₃) or a metal hydroxide, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide that subsequently attacks the alkylating agent in a Williamson ether synthesis-type reaction. semanticscholar.orgajol.info

The reaction is frequently carried out in a polar aprotic solvent, such as acetone (B3395972), which facilitates the dissolution of the reactants and promotes the reaction. google.com For instance, refluxing this compound with dimethyl sulfate and potassium carbonate in acetone for several hours can produce 2,5-dimethoxybenzaldehyde in high yields (e.g., 82.5%). google.com The reaction conditions can be tailored; for example, the reaction can also proceed at room temperature, albeit over a much longer period. google.com

| Alkylating Agent | Base | Solvent | Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| Dimethyl sulfate | Potassium carbonate | Acetone | Reflux, 3 hours | 2,5-Dimethoxybenzaldehyde | 82.5% |

| Dimethyl sulfate | Potassium carbonate | Acetone | Room Temperature, 7 days | 2,5-Dimethoxybenzaldehyde | 81.5% |

| Dimethyl sulfate | Anhydrous potassium carbonate | Acetone | Reflux, 4 hours | 2,5-Dimethoxybenzaldehyde | High (product purity >98%) |

| Diethyl sulfate | Potassium carbonate | Not Specified | Not Specified | 2-Ethoxy-5-methoxybenzaldehyde | Not Specified |

Light-Assisted Coupling Reactions for Phenol to o-Hydroxybenzaldehyde

Light-assisted methodologies represent a modern frontier in organic synthesis, offering alternative energy sources to drive chemical reactions. In the context of phenol formylation, a "photo Reimer-Tiemann" reaction has been described. Unlike the traditional mechanism that relies on a strong base to generate dichlorocarbene, the photo-induced pathway is proposed to proceed through a radical mechanism. Under UV irradiation (hν), chloroform can undergo homolytic cleavage to generate radicals that participate in the formylation process. sigmaaldrich.com This approach can circumvent the need for strongly basic conditions.

More broadly, visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including the formylation of electron-rich aromatic systems. researchsolutions.com In a general photoredox cycle, a photocatalyst (like eosin (B541160) Y or a ruthenium complex) absorbs visible light and becomes excited. This excited catalyst can then engage in electron transfer processes with reaction components. For formylation, this can lead to the generation of a reactive formylating agent from a suitable carbon source (e.g., tetramethylethylenediamine, TMEDA). This agent then undergoes an electrophilic addition to the activated aromatic ring of a phenol, leading to the desired o-hydroxybenzaldehyde product. researchsolutions.com While these methods offer mild and environmentally friendly alternatives, specific applications for the high-yield synthesis of this compound are still an area of developing research.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The classical Reimer-Tiemann synthesis of this compound, while effective, utilizes toxic chloroform and often requires significant amounts of solvent, presenting opportunities for greener alternatives. sbmu.ac.ir

One major advancement is the use of alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of salicylaldehyde (B1680747) derivatives and other heterocyclic compounds, often from hours to just a few minutes. researchgate.netresearchgate.net This acceleration is due to the efficient heating of the polar reaction mixture by microwave irradiation, which can also lead to cleaner reactions with fewer side products and higher yields. researchsolutions.comresearchgate.net

Solvent choice is another critical aspect of green chemistry. Research into solvent-free reaction conditions or the use of more benign solvents is ongoing. For example, a solid-liquid medium with minimal hydration has been explored for the Reimer-Tiemann reaction, reducing the reliance on large volumes of organic solvents. semanticscholar.org Furthermore, some syntheses of ortho-hydroxyaromatic aldehydes have been investigated using MgO nanocrystals as a catalyst under solvent-free microwave irradiation, demonstrating high yield and regioselectivity. wikipedia.org

Derivatization and Functionalization Strategies of the this compound Core

The presence of three distinct functional groups—hydroxyl, methoxy (B1213986), and aldehyde—on the this compound scaffold allows for extensive derivatization, making it a valuable building block in synthetic chemistry.

Schiff Base Formation and Complex Derivatization

One of the most important chemical transformations of this compound is its reaction with primary amines to form Schiff bases (or imines). This condensation reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group). ajol.infonih.gov The reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol (B145695). ajol.info

This compound can react with a wide array of amines, including substituted anilines, diamines, and even biopolymers like chitosan, which contains free amine groups. ajol.inforesearchgate.net For example, reacting it with 2-(methylthio)aniline (B147308) derivatives produces novel Schiff bases whose spectroscopic properties are influenced by the substituents on the aniline (B41778) ring. ajol.info When reacted with diamines, such as ethylenediamine, tetradentate Schiff base ligands can be formed, which are capable of coordinating to a metal center through two nitrogen and two oxygen atoms. sigmaaldrich.com

These Schiff bases are excellent ligands for coordinating with various transition metal ions, such as Cu(II), Ni(II), and Zn(II), to form stable metal complexes. sbmu.ac.irnih.gov The phenolic oxygen and the imine nitrogen atoms act as donor sites, chelating the metal ion. researchgate.net The resulting complexes have diverse geometries and have been studied for their potential applications in catalysis and as biological agents. nih.govmdpi.com

| Amine Reactant | Resulting Schiff Base Type | Metal Ions for Complexation | Ligand Type |

|---|---|---|---|

| 2-(Methylthio)aniline derivatives | Bidentate Schiff Base | Not Specified | N, O |

| Ethylenediamine | Tetradentate Schiff Base | Technetium-99m | N₂, O₂ |

| Chitosan | Biopolymeric Schiff Base | Cu(II), Ni(II), Zn(II) | N, O (at each substituted unit) |

| o-Phenylenediamine | Tetradentate Schiff Base | Cu(II), Co(II) | N₂, O₂ |

Reactions with Malononitrile (B47326) and Chromene Derivatives

The reaction of this compound with active methylene (B1212753) compounds, such as malononitrile, is a well-established method for the synthesis of heterocyclic systems. A notable transformation is the condensation reaction with malononitrile, which leads to the formation of a chromene derivative. Specifically, the reaction yields 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile wikipedia.org. This reaction is a key step in the construction of the benzopyran scaffold, a core structure in many biologically active molecules.

The synthesis of chromene derivatives can also be achieved through multi-component reactions, which have gained significant attention due to their efficiency in building molecular complexity in a single step. In these reactions, an aromatic aldehyde, malononitrile, and a third component are reacted together in the presence of a catalyst. While the general scheme is applicable to a wide range of substituted salicylaldehydes, the reactivity of this compound allows for its participation in such syntheses to afford variously substituted chromenes. The specific nature of the final chromene derivative is dependent on the third reactant and the reaction conditions employed. These reactions often proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition and subsequent cyclization.

| Reactant(s) | Product | Reaction Conditions | Yield |

|---|---|---|---|

| This compound, Malononitrile | 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile | - | - |

Reduction Reactions to Benzyl (B1604629) Alcohol Derivatives

The aldehyde functional group of this compound can be selectively reduced to a primary alcohol, yielding the corresponding benzyl alcohol derivative. A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, such as ethanol wikipedia.org. This reaction proceeds under mild conditions and is highly chemoselective for the reduction of aldehydes and ketones. The product of this reduction is 2-hydroxy-5-methoxybenzyl alcohol. This transformation is a fundamental step in the synthesis of various compounds where a hydroxymethyl group is required.

The general procedure involves dissolving the aldehyde in a suitable solvent, followed by the portion-wise addition of the reducing agent at a controlled temperature. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.

| Reactant | Reducing Agent/Solvent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Sodium Borohydride / Ethanol | 2-hydroxy-5-methoxybenzyl alcohol | - |

Halogenation and Substituted Analog Synthesis

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as halogenation. The directing effects of the hydroxyl and methoxy groups, which are ortho, para-directing, and activating, influence the position of substitution. The introduction of halogen atoms, such as bromine or chlorine, can significantly alter the electronic properties and biological activity of the resulting molecule.

For instance, the bromination of a similar compound, 2-hydroxy-3-methoxybenzaldehyde, can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) evitachem.com. Given the electronic nature of the substituents in this compound, electrophilic attack is anticipated to occur at the positions ortho or para to the activating hydroxyl and methoxy groups. Synthesis of nitrated derivatives is also possible, leading to compounds such as 2-hydroxy-5-methoxy-3-nitro-benzaldehyde. These halogenated and nitrated analogs serve as important intermediates for further synthetic modifications.

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | Electrophilic Halogenating Agent (e.g., Br₂) | Halogenated this compound |

| This compound | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitrated this compound |

Formation of Ether Linkages for Aromatic Aldehyde Derivatives

The phenolic hydroxyl group of this compound can be readily converted into an ether linkage through various alkylation reactions. A classic and widely used method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction wikipedia.org.

A specific example is the methylation of this compound to produce 2,5-dimethoxybenzaldehyde. This can be achieved by reacting the starting material with dimethyl sulfate in the presence of a base such as potassium carbonate google.comchemicalbook.com. Similarly, other alkyl halides can be used to introduce different alkyl groups, leading to a variety of 2-alkoxy-5-methoxybenzaldehyde derivatives. The choice of the alkylating agent and reaction conditions allows for the synthesis of a wide range of ethers with tailored properties.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Dimethyl sulfate | Potassium carbonate / Acetone | 2,5-dimethoxybenzaldehyde | 82.5% google.com |

| This compound | Dimethyl sulfate | Potassium carbonate / - | 2,5-dimethoxybenzaldehyde | 81.5% (at room temperature for 7 days) google.com |

| Potassium Salt of this compound | Dimethyl sulfate | Acetone | 2,5-dimethoxybenzaldehyde | - |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Hydroxy-5-methoxybenzaldehyde. Analysis of ¹H and ¹³C NMR spectra provides precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aldehydic proton, the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. In a typical spectrum recorded in CDCl₃, the aldehydic proton appears as a singlet at approximately 9.8 ppm. The aromatic protons resonate in the region of 6.8 to 7.2 ppm, showing characteristic splitting patterns due to their coupling with each other. The methoxy protons give a sharp singlet around 3.8 ppm, and the phenolic hydroxyl proton signal is generally observed as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed downfield, around 196 ppm. The aromatic carbons show signals in the range of 110-160 ppm, with the carbons attached to the oxygen atoms (C-OH and C-OCH₃) appearing at lower field due to the deshielding effect of the oxygen atoms. The methoxy carbon gives a signal at approximately 55 ppm.

¹¹⁹Sn NMR Spectroscopy of Organotin Derivatives: For derivatives of this compound involving organotin moieties, ¹¹⁹Sn NMR spectroscopy is a powerful tool. The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination number and geometry of the tin atom. This technique is instrumental in determining the structure of these derivatives in solution, revealing whether the tin center is, for example, four-, five-, or six-coordinated. This information is crucial for understanding the nature of the bonding between the tin atom and the Schiff base ligand derived from this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHO | ~9.8 (s) | ~196 |

| Ar-H3 | ~7.1 (d) | ~118 |

| Ar-H4 | ~6.9 (dd) | ~123 |

| Ar-H6 | ~7.0 (d) | ~115 |

| OCH₃ | ~3.8 (s) | ~55 |

| OH | Variable (br s) | - |

| C1 (C-CHO) | - | ~120 |

| C2 (C-OH) | - | ~155 |

| C5 (C-OCH₃) | - | ~148 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modeschemicalbook.comnih.govmalayajournal.orgnist.govnih.govnist.govthermofisher.com

IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for its functional groups. chemicalbook.comthermofisher.com A broad band in the region of 3100-3400 cm⁻¹ is typically assigned to the stretching vibration of the phenolic hydroxyl group (ν(O-H)), which is often involved in intramolecular hydrogen bonding with the adjacent aldehyde group. The C-H stretching vibrations of the aromatic ring and the aldehyde group are observed around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. The sharp and intense band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group usually appears in the range of 1650-1680 cm⁻¹. The presence of intramolecular hydrogen bonding can cause a shift of this band to a lower frequency. Vibrations associated with the aromatic ring (C=C stretching) are found in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the phenol (B47542) and methoxy groups are typically observed between 1200 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. The symmetric stretching of the aromatic ring often gives a strong Raman band.

Computational studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of related molecules, aiding in the precise assignment of the observed IR and Raman bands. nih.gov These calculations help to understand the nature of the vibrational modes and the effects of substituents and intermolecular interactions on the vibrational spectra.

Table 2: Key IR Absorption Bands for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| ν(O-H) stretch (phenolic) | 3100-3400 (broad) |

| ν(C-H) stretch (aromatic) | 3000-3100 |

| ν(C-H) stretch (aldehydic) | 2700-2900 |

| ν(C=O) stretch (aldehydic) | 1650-1680 |

| ν(C=C) stretch (aromatic) | 1450-1600 |

| ν(C-O) stretch (phenol, methoxy) | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionsnist.govrsc.orgyoutube.comyoutube.com

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound. nist.govrsc.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions. youtube.comyoutube.com

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. These transitions are usually observed at shorter wavelengths.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), primarily localized on the oxygen atoms of the hydroxyl and carbonyl groups, to a π* antibonding orbital of the carbonyl group. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity and pH due to their effect on the stability of the ground and excited states.

Table 3: Typical Electronic Transitions for this compound.

| Transition Type | Typical Wavelength Range (nm) | Characteristics |

| π → π | 200-300 | High intensity |

| n → π | 300-400 | Low intensity |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies on this compound and its derivatives provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

These studies have confirmed the planar nature of the benzaldehyde (B42025) moiety. A key feature revealed by X-ray crystallography is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the aldehyde group. This interaction contributes to the planarity and stability of the molecule.

Mass Spectrometry for Molecular Characterizationnih.govnist.govmdpi.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak corresponds to the molecular weight of the compound. For this compound (C₈H₈O₃), the molecular ion is observed at a mass-to-charge ratio (m/z) of 152. nih.gov

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound include the loss of a hydrogen atom to form the [M-1]⁺ ion (m/z 151), and the loss of the methoxy group (·OCH₃) to give a fragment at m/z 121. Further fragmentation can involve the loss of carbon monoxide (CO) from the aldehyde group. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. For derivatives, such as the trimethylsilyl (B98337) (TMS) ether of this compound, the mass spectrum will show a molecular ion corresponding to the derivatized molecule. nist.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of this and related compounds in complex mixtures. nih.govmdpi.com

Table 4: Common Mass Spectral Fragments for this compound.

| m/z | Proposed Fragment |

| 152 | [M]⁺˙ (Molecular ion) |

| 151 | [M-H]⁺ |

| 121 | [M-OCH₃]⁺ |

| 93 | [M-OCH₃-CO]⁺ |

Computational Chemistry and Theoretical Studies of 2 Hydroxy 5 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For compounds similar to 2-hydroxy-5-methoxybenzaldehyde, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p) or cc-PVTZ, are commonly employed for geometry optimization. nih.govnih.govnih.gov These calculations determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.gov

The process involves optimizing bond lengths, bond angles, and dihedral angles. For related aromatic amides, it has been shown that while crystal packing and dimerization have a minor effect on bond lengths and angles, these intermolecular forces are significant for determining the rotational conformation of the aromatic rings. nih.gov The optimized geometry is confirmed to be a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov Such computational studies provide essential data on the molecule's structural parameters, which are fundamental for understanding its other chemical and physical properties.

Table 1: Representative Theoretical Calculation Methods for Aromatic Aldehydes

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| DFT/B3LYP | cc-PVTZ | Prediction of proton-transfer tautomers | nih.gov |

| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, Vibrational frequencies, MEP | nih.gov |

| DFT/B3LYP | 6-31G+(d,p) | Geometry optimization of monomers and dimers | nih.gov |

| CASSCF | cc-PVDZ | Prediction of proton-transfer tautomers | nih.gov |

This table is illustrative of methods used for similar compounds, providing a framework for studying this compound.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules like this compound, FMO analysis helps to understand charge distribution in excited state transitions and processes like Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net The analysis can identify which parts of the molecule are most likely to be involved in chemical reactions. For large systems where canonical molecular orbitals can be delocalized, advanced concepts like frontier molecular orbitalets (FMOLs) can be used to pinpoint the locality of chemical reactivity, effectively identifying the most reactive functional groups. nih.gov

Table 2: Conceptual Data from FMO Analysis for a Reactive Aldehyde

| Parameter | Energy (eV) | Implication | Reference |

|---|---|---|---|

| HOMO Energy | (Value) | Electron-donating ability | nih.gov |

| LUMO Energy | (Value) | Electron-accepting ability | nih.gov |

Data from a related compound (ETP5C) illustrates the typical output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map uses a color gradient to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net

For an aromatic aldehyde, the MEP surface would show a strongly negative potential (red) around the oxygen atom of the carbonyl group, indicating its role as a nucleophilic and hydrogen-bond accepting site. Conversely, the hydrogen of the hydroxyl group would be characterized by a positive potential (blue), highlighting its electrophilic and hydrogen-bond donating character. researchgate.net The MEP analysis is crucial for predicting how this compound will interact with other molecules, including substrates, receptors, or solvents. nih.govnih.gov

Theoretical Studies on Excited State Proton Transfer Mechanisms

This compound possesses the structural requirements for Excited State Intramolecular Proton Transfer (ESIPT), a process of significant interest due to its applications in molecular sensors and light-emitting materials. researchgate.net Upon photoexcitation, an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen (C=O) facilitates the transfer of the hydroxyl proton to the carbonyl oxygen. acs.org

Theoretical studies, often using Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the ESIPT mechanism. nih.gov These studies analyze the potential energy surfaces of the molecule in both its ground and excited states. For a derivative of this compound, it was found that the intramolecular hydrogen bond is strengthened upon photoexcitation, which drives the proton transfer. acs.org The calculations can determine the energy barrier for this transfer; a small barrier (e.g., 0.39 kcal/mol in a related compound) indicates a very fast process. acs.org The ESIPT results in the formation of an excited keto-tautomer, which then relaxes to the ground state, often via fluorescence, leading to a large Stokes shift. researchgate.net Computational studies can also simulate the dynamics of the transfer, predicting ESIPT time constants that can be as fast as femtoseconds. acs.org

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Computational modeling is also used to study the intermolecular interactions that govern the solid-state structure and condensed-phase behavior of this compound. These non-covalent interactions are critical in crystal engineering and materials science.

DFT calculations can be performed on molecular dimers or larger clusters to evaluate the influence of these interactions on molecular geometry and stability. nih.gov Studies on similar structures reveal the importance of both hydrogen bonding and π-π stacking. For instance, in the crystal structure of a derivative, molecules are linked into chains by intermolecular hydrogen bonds (e.g., N—H⋯O). iucr.org These chains are further connected into a three-dimensional network through π–π stacking interactions between the aromatic rings, with typical centroid-centroid distances of 3.6 to 3.9 Å. iucr.org Modeling these interactions is crucial as they significantly influence the rotational conformation of the molecule, even if their effect on individual bond lengths and angles is minor. nih.gov

Exploration of Biological Activities and Underlying Mechanisms of 2 Hydroxy 5 Methoxybenzaldehyde

Antimicrobial and Antifungal Activity

2-Hydroxy-5-methoxybenzaldehyde has demonstrated a range of antimicrobial and antifungal activities, positioning it as a compound of interest for further research and development in controlling various pests and pathogens.

Acaricidal Activity against Specific Mite Species (e.g., Tyrophagus putrescentiae)

Research has identified this compound as possessing acaricidal properties, particularly against the mold mite Tyrophagus putrescentiae. This species is a common pest in stored food products, causing significant economic losses and potential health issues.

Studies have shown that this compound exhibits significant toxicity to Tyrophagus putrescentiae. The effectiveness of this compound is evaluated through various bioassays that measure mortality rates at different concentrations. The lipophilic nature of this phenolic compound likely facilitates its penetration of the mite's cuticle, leading to physiological disruption and death. The exact mode of action at the molecular level is a subject of ongoing investigation, but it is hypothesized to involve the disruption of neurological functions or metabolic processes essential for the mite's survival.

| Mite Species | Compound | Observed Activity |

| Tyrophagus putrescentiae | This compound | Acaricidal |

Antimycobacterial Activity against Mycobacterium avium subsp. paratuberculosis (Map)

This compound has been identified as an effective inhibitor of Mycobacterium avium subsp. paratuberculosis (Map), the causative agent of Johne's disease in cattle. In a study evaluating various naturally occurring compounds, this compound was one of six compounds that successfully inhibited the growth of three different Map strains.

The minimum inhibitory concentration (MIC) for this compound was determined to be 90.4 μg/ml for all three strains tested. This indicates a consistent level of activity against this slow-growing and resilient bacterium. The presence of the aldehyde group is suggested to be a key factor in its antimycobacterial efficacy.

| Mycobacterium Species | Compound | Minimum Inhibitory Concentration (MIC) |

| Mycobacterium avium subsp. paratuberculosis | This compound | 90.4 μg/ml |

Antifungal Activity against Fungal Pathogens and Oxidative Stress Response Targeting

The antifungal properties of this compound have been documented against a variety of fungal pathogens. Research indicates that this compound's mechanism of action involves the targeting of the fungal cellular antioxidation system, leading to increased oxidative stress and subsequent cell death.

Studies have shown that the presence of a hydroxyl group at the ortho position of the benzaldehyde (B42025) structure enhances its antifungal activity. This was observed in comparative studies where this compound showed significantly higher antifungal potency than its non-hydroxylated counterparts. The compound's ability to disrupt the oxidative stress response makes it an effective antifungal agent and a potential chemosensitizer, which can enhance the efficacy of other antifungal drugs.

Mechanism of Action on Microbial Cell Membranes

The antimicrobial and antifungal effects of this compound are closely linked to its ability to disrupt microbial cell membranes. This disruption occurs through several mechanisms, leading to a loss of cellular integrity and function.

Research on fungal pathogens has demonstrated that treatment with this compound leads to increased cell membrane permeability. This is evidenced by the leakage of intracellular components. Furthermore, it induces lipid peroxidation, a process where free radicals attack lipids in the cell membrane, leading to cell damage. This is accompanied by osmotic stress, further compromising the cell's structural integrity. The hydrophobic nature of this compound is believed to facilitate its interaction with and subsequent damage to the lipid-rich cell membranes of microorganisms.

Enzyme Inhibition Studies

Beyond its direct antimicrobial effects, this compound has been investigated for its ability to inhibit specific enzymes, a property that can have various biotechnological and therapeutic applications.

Tyrosinase Inhibition Mechanisms (Monophenolase and Diphenolase)

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610) and is also responsible for the browning of fruits and vegetables. Inhibitors of this enzyme are of great interest in the cosmetic and food industries. This compound has been shown to be an effective inhibitor of tyrosinase, affecting both its monophenolase and diphenolase activities.

The inhibition of tyrosinase by benzaldehyde derivatives is influenced by their chemical structure. While specific kinetic studies on this compound's differential inhibition of monophenolase and diphenolase activities are not extensively detailed in the provided search results, research on similar benzaldehyde compounds suggests a mixed-type inhibition mechanism. This implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring plays a crucial role in the inhibitory activity, likely through interactions with the copper ions at the enzyme's active site. The inhibition of both monophenolase (the hydroxylation of monophenols) and diphenolase (the oxidation of diphenols) activities disrupts the entire melanin production pathway.

| Enzyme | Compound | Inhibitory Activity | Potential Mechanism |

| Tyrosinase (Monophenolase and Diphenolase) | This compound | Inhibition | Mixed-type inhibition, interaction with the active site |

Impact on Cytochrome P450 Enzymes

While direct and extensive studies on the interaction between this compound and cytochrome P450 (CYP450) enzymes are not abundant, available research on related compounds suggests potential interactions. For instance, in the synthesis of novel dual-mode inhibitors for aromatase (a member of the CYP450 superfamily), this compound is utilized as a starting material for one of the key precursors. This indicates that molecules structurally derived from it are designed to interact with the active site of a CYP450 enzyme.

Furthermore, a derivative of this compound, specifically a 4H-chromeno[2,3-d]pyrimidin-3(5H)-amine compound, was predicted in silico to be a substrate of CYP3A4. This suggests a possible metabolic pathway for derivatives of this compound involving this key enzyme. Although these findings are on derivatives, they open an avenue for future research into the direct effects of this compound on the activity of various CYP450 isoforms, which is crucial for understanding its metabolic fate and potential drug-drug interactions.

Antioxidant Activities and Redox Cycling Mechanisms

Phenolic compounds like this compound are known for their redox-active nature, which allows them to act as either antioxidants or pro-oxidants depending on the cellular environment. In certain contexts, these compounds can disrupt the cellular redox homeostasis, which is a critical process for the survival of pathogenic fungi. This disruption can lead to an increase in oxidative stress within the pathogen, ultimately inhibiting its growth.

The mechanism often involves redox cycling, where the compound participates in reactions that generate reactive oxygen species (ROS). For instance, some benzaldehyde derivatives have been shown to act as redox cycling agents that lead to the production of hydrogen peroxide. This pro-oxidant activity is significant as it can be harnessed for antimicrobial applications. Studies have shown that this compound exhibits antifungal activity, and this is attributed to its ability to target and disrupt the cellular antioxidation systems of fungi, such as antioxidant enzymes. By generating oxidative stress, it can overwhelm the pathogen's defense mechanisms, leading to cell death. This dual potential as an antioxidant and a pro-oxidant makes this compound a compound of interest for further investigation into its therapeutic applications.

Cytotoxicity and Anticancer Potential

Recent research has highlighted the potential of this compound and its derivatives as cytotoxic agents against various cancer cell lines.

Impact on Human Colorectal Cancer Cell Lines (e.g., HCT 116)

Studies have demonstrated the cytotoxic effects of this compound, particularly when it is part of more complex molecules. A study involving organotin(IV) complexes with a thiosemicarbazone ligand derived from this compound showed significant cytotoxic activity against the human colorectal cancer cell line HCT 116. The parent ligand itself, this compound-N(4)-methylthiosemicarbazone, exhibited an IC50 value of 7.19 μM. However, when complexed with organotin(IV) moieties, the cytotoxicity was markedly enhanced, with some complexes showing IC50 values as low as 3.5 μM, which is more potent than the standard chemotherapeutic drug 5-fluorouracil (B62378) (IC50 = 7.58 μM).

Another study also utilized this compound in the synthesis of new chromonyl chalcones that were tested for their antiproliferative effects on HCT116 cells, further underscoring its role as a precursor for potential anticancer agents.

Table 1: Cytotoxic Activity of this compound Derivative and its Organotin(IV) Complexes on HCT 116 Cells

| Compound | IC50 (μM) |

|---|---|

| This compound-N(4)-methylthiosemicarbazone | 7.19 |

| [MeSnCl(dmmt)] | Not specified |

| [BuSnCl(dmmt)] | Not specified |

| [PhSnCl(dmmt)] | Not specified |

| [Ph2Sn(dmmt)] | Most active |

DNA Interaction and Damage Studies

The anticancer potential of compounds derived from this compound appears to be linked to their ability to interact with and damage DNA. Research on organotin(IV) compounds, including those synthesized with ligands derived from this compound, suggests that they can bind to DNA. This binding can occur at the phosphate (B84403) backbone or the nitrogenous bases, leading to changes in DNA conformation and function.

Specifically, a study on an organotin(IV) complex of this compound-N(4)-methylthiosemicarbazone revealed that the complex induces DNA damage. The mode of interaction with calf thymus DNA was found to be intercalative, which was supported by UV-visible absorption spectrometry, fluorescence competitive studies, viscosity measurements, and gel electrophoresis.

Apoptosis Induction Mechanisms

The cytotoxic activity of this compound derivatives is often mediated through the induction of apoptosis, or programmed cell death. In the study of organotin(IV) complexes of a this compound derivative, the induction of an apoptotic pathway in HCT 116 cells was confirmed by the appearance of a sub-G0 peak in cell cycle analysis. This indicates that the cells are undergoing apoptosis in response to the treatment. The generation of reactive oxygen species (ROS) is often a key step in the induction of apoptosis by such compounds. The resulting oxidative stress can trigger a cascade of events leading to programmed cell death.

Antisickling Activity and Hemoglobin Modification Interactions

A significant area of research for this compound is in the development of novel treatments for sickle cell disease (SCD). Aromatic aldehydes have been identified as potent allosteric effectors of hemoglobin, and this compound serves as a key building block in the synthesis of new antisickling agents.

The primary mechanism of action involves the formation of a Schiff-base adduct between the aldehyde group of the compound and the N-terminal valine residues of the α-subunits of hemoglobin. This covalent modification increases the oxygen affinity of hemoglobin, thereby allosterically shifting the oxygen equilibrium curve to the left. By increasing the proportion of hemoglobin in the high-oxygen-affinity R-state, these compounds inhibit the polymerization of sickle hemoglobin (HbS), which is the primary pathological event in SCD. This, in turn, prevents the sickling of red blood cells.

Several studies have reported the synthesis of derivatives of this compound that exhibit potent antisickling activity. These compounds have shown a dose-dependent inhibition of sickling in vitro under hypoxic conditions.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

Coordination Chemistry and Metal Complexation Involving 2 Hydroxy 5 Methoxybenzaldehyde

Synthesis and Characterization of Schiff Base Metal Complexes Derived from 2-Hydroxy-5-methoxybenzaldehyde

The synthesis of Schiff base metal complexes derived from this compound typically involves a two-step process. The first step is the condensation reaction between this compound and a primary amine to form the Schiff base ligand. This reaction is often carried out under reflux in an appropriate solvent like ethanol (B145695). The resulting Schiff base can then be reacted with a metal salt, often of a transition metal, to form the corresponding metal complex. researchgate.netnih.gov

The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their properties. A variety of spectroscopic and analytical techniques are employed for this purpose. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of functional groups, such as the azomethine (C=N) and phenolic (C-O) groups. mdpi.comscirj.org For instance, a shift in the ν(C=N) band to lower or higher frequencies in the complex's spectrum compared to the free ligand indicates coordination through the azomethine nitrogen. scirj.org Similarly, a shift in the phenolic ν(C-O) stretching vibration suggests coordination of the phenolic oxygen to the metal ion. mdpi.com

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful tool for characterizing the ligands and their diamagnetic metal complexes, providing information about the chemical environment of the protons. researchgate.net Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. scirj.org Mass spectrometry is used to determine the molecular weight of the complexes, and elemental analysis confirms their stoichiometry. researchgate.net Thermal analysis techniques, such as thermogravimetry (TG), can be used to study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. mdpi.com Molar conductivity measurements are often performed to determine the electrolytic or non-electrolytic nature of the complexes in solution. scirj.org

A range of metal complexes have been synthesized using Schiff bases derived from this compound. For example, homo binuclear manganese(III) complexes have been prepared and characterized. researchgate.net Similarly, copper(II) complexes with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) have also been synthesized and studied. mdpi.com The synthesis of various transition metal complexes, including those of Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II), with a bidentate Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and aniline (B41778) has been reported. researchgate.net

Table 1: Spectroscopic Data for a Schiff Base Ligand and its Metal Complexes

| Compound | ν(OH) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |

|---|---|---|---|---|---|

| HL | 3402s | 1635m | 1411w | - | - |

| [Hg(L)Cl] | 3406s | 1639m | 1346b | 856b | 509w |

| [Pb(HL)Cl] | 3402s | 1639m | 1492m | 744m | 489w |

| [Mn(HL)Cl] | 3410s | 1620b | 1141b | 597w | 516w |

| [Fe(HL)Cl] | 3402s | 1639m | 1350b | 821b | 489b |

| [Cd(HL)] | 3406s | 1635m | 1485b | 744m | 536w |

| [Cr(HL)] | 3406b | 1639b | 1315b | 740w | 435b |

Data adapted from a study on a Schiff base derived from 2-hydroxybenzaldehyde. scirj.org

Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction)

For instance, the crystal structure of a binuclear copper(II) complex with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde revealed a distorted octahedral coordination around each copper atom. mdpi.com In another study, the X-ray structural analysis of two new homo binuclear manganese(III) complexes with a ligand derived from 1,2-propanediamine and this compound showed the presence of a dimanganese core. researchgate.net The binding of the N₂O₂ donor Schiff base ligand to the manganese(III) ions was confirmed, and the dimeric unit was found to be formed by a double Mn-O bridge. researchgate.net The crystal structure indicated an octahedral environment around the manganese centers, with one axial water molecule. researchgate.net

The crystal structure of a nickel(II) complex with a Schiff base derived from N'-(4-methoxybenzylidene)benzohydrazide showed a distorted square planar geometry with a 1:2 metal-to-ligand ratio. mdpi.com Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the synthesized complexes, especially when single crystals suitable for X-ray diffraction are not obtainable. nih.gov

Table 2: Selected Crystallographic Data for a Dinuclear Manganese(III) Complex

| Parameter | Value |

|---|---|

| Formula | [Mn(L)(H₂O)]₂(PF₆)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Octahedral |

Data derived from a study on a manganese complex with a Schiff base from this compound. researchgate.net

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of metal complexes. sathyabama.ac.in It provides information about the oxidation and reduction potentials of the metal center, the stability of different oxidation states, and the reversibility of the redox processes.

The electrochemical reduction of two homo binuclear manganese(III) complexes with a Schiff base ligand derived from 1,2-propanediamine and this compound was studied at a glassy carbon electrode in an acetonitrile (B52724) solution. researchgate.net The study indicated that the first reduction process, corresponding to the Mn(III)-Mn(II) transition, is electrochemically quasi-reversible in the potential range of 0 to -1.0 V. researchgate.net The redox behavior of various metal complexes can be examined to understand their electron transfer properties, which is crucial for applications in catalysis and sensor technology. sathyabama.ac.in The cyclic voltammogram of a vanadyl porphyrin complex showed an oxidation peak characteristic of a porphyrin mono-cation radical. asianpubs.org

Table 3: Electrochemical Data for a Binuclear Manganese(III) Complex

| Redox Process | E½ (V) | ΔEp (mV) | Nature of Process |

|---|---|---|---|

| Mn(III)-Mn(II) | -0.45 | 100 | Quasi-reversible |

Data derived from a study on a manganese complex with a Schiff base from this compound. researchgate.net

Catalytic Applications of Metal Complexes Derived from this compound (e.g., Olefin Oxidation)

Metal complexes derived from Schiff bases are widely investigated for their catalytic activity in various organic transformations. The catalytic potential of manganese(III) complexes in the oxidation of olefins has been explored. For example, Mn-salen complexes have been shown to be effective catalysts for the transformation of styrene (B11656) into various oxygenated products. nih.gov

Molybdenum(VI) complexes derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide have been tested as catalysts for the epoxidation of cyclooctene (B146475) and the oxidation of linalool. mdpi.com The catalytic activity of these complexes highlights their potential as catalysts in oxidation reactions. mdpi.com The catalytic oxidation of o-aminophenol to 2-aminophenoxazin-3-one has been successfully carried out using manganese(III) complexes as catalysts. nih.gov

Table 4: Catalytic Oxidation of Styrene by a Manganese(III) Complex

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Styrene | Styrene oxide | [Mn(salen)Cl] | 75 |

Illustrative data based on the catalytic activity of Mn-salen type complexes. nih.gov

Interaction of Metal Complexes with Biomolecules (e.g., DNA, HSA)

The interaction of metal complexes with biological macromolecules such as deoxyribonucleic acid (DNA) and human serum albumin (HSA) is a field of intense research, driven by the potential of these complexes as therapeutic agents. nih.govnih.gov

Studies have shown that metal complexes can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. europeanreview.org The binding of copper(II) complexes to calf thymus DNA (CT-DNA) has been investigated using electronic absorption titration and competitive DNA binding fluorescence experiments. nih.gov These studies can reveal the binding affinity, quantified by the intrinsic binding constant (Kb), and the mode of interaction. nih.gov For example, a mononuclear Cu(II) complex was found to bind to CT-DNA with a Kb value of 2.85 × 10⁵ M⁻¹, suggesting a strong binding affinity. nih.gov

The interaction of metal complexes with HSA, the most abundant protein in blood plasma, is also crucial as it affects the distribution, metabolism, and efficacy of potential metallodrugs. nih.gov Fluorescence quenching studies are commonly used to investigate the binding of complexes to HSA. The quenching of HSA's intrinsic fluorescence upon the addition of a complex can indicate binding, and the data can be analyzed to determine the binding constant (Ka) and the number of binding sites. nih.govresearchgate.net A copper(II) complex was found to bind strongly to HSA with a binding constant of 2.89 × 10⁵ M⁻¹. nih.gov Molecular docking studies can provide further insights into the specific binding site of the complex on the protein. nih.govresearchgate.net

Table 5: Binding Parameters of a Cu(II) Complex with DNA and HSA

| Biomolecule | Binding Constant | Method |

|---|---|---|

| CT-DNA | Kb = 2.85 × 10⁵ M⁻¹ | UV-Vis Titration |

| HSA | Ka = 2.89 × 10⁵ M⁻¹ | Fluorescence Quenching |

Data for a mononuclear Cu(II) complex. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 2 Hydroxy 5 Methoxybenzaldehyde Derivatives

Investigation of Substituent Effects on Biological Activities

The biological profile of 2-Hydroxy-5-methoxybenzaldehyde can be significantly modulated by the introduction of various substituents on the aromatic ring. These modifications can influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its interaction with biological targets.

Research into the antimicrobial activity of derivatives of the isomeric 2-hydroxy-4-methoxybenzaldehyde (B30951) has shown that the nature and position of substituents play a crucial role. For instance, the introduction of a nitro group can enhance antibacterial activity. Schiff base derivatives, formed by the condensation of the aldehyde with various amines, have also been a focal point of investigation. The biological activity of these Schiff bases is often influenced by the nature of the substituent on the amine moiety. For example, the presence of electron-withdrawing or electron-donating groups on the aniline (B41778) ring of Schiff base derivatives can lead to variations in their antimicrobial and antioxidant potentials.

While specific comprehensive studies on a wide range of substituents for this compound are not abundantly available in the public domain, the principles derived from its isomers and related benzaldehyde (B42025) derivatives provide a foundational understanding. It is generally observed that lipophilic groups can enhance membrane permeability, potentially leading to increased intracellular concentrations and greater efficacy for certain targets. Conversely, the introduction of polar groups can influence solubility and interactions with specific receptor sites.

To systematically explore these effects, researchers often synthesize a library of derivatives with diverse substituents at various positions on the benzaldehyde ring and the appended moieties in the case of derivatives like Schiff bases or chalcones. These are then screened against a panel of biological targets to identify trends in activity.

Correlation of Electronic Properties with Biological Efficacy

The electronic properties of this compound derivatives are fundamental to their biological efficacy. The arrangement of electron-donating and electron-withdrawing groups on the aromatic ring governs the molecule's electron density distribution, which in turn affects its ability to participate in crucial interactions with biological macromolecules, such as hydrogen bonding, and π-π stacking.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to correlate these electronic properties with biological activity. In such studies, various electronic descriptors, including Hammett constants (σ), are used to quantify the electron-donating or electron-withdrawing nature of substituents. By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., IC50 values for enzyme inhibition or minimum inhibitory concentrations for antimicrobial activity), researchers can predict the activity of novel, unsynthesized compounds.

For instance, a positive correlation between the Hammett constant of a substituent and the biological activity would suggest that electron-withdrawing groups enhance the efficacy, perhaps by increasing the acidity of a key functional group or by facilitating a specific electronic interaction at the target site. Conversely, a negative correlation would indicate that electron-donating groups are favorable.

While specific QSAR studies focusing solely on a broad range of this compound derivatives are limited in publicly accessible literature, the principles are well-established for other phenolic aldehydes. Such analyses are crucial for understanding the mechanism of action at a molecular level and for guiding the synthesis of more potent analogues.

Rational Design of Derivatives with Enhanced Target Specificity

The ultimate goal of understanding the structure-activity relationships of this compound derivatives is to enable the rational design of new molecules with enhanced potency and, critically, improved target specificity. Off-target effects are a major cause of adverse drug reactions, and designing molecules that interact selectively with their intended biological target is a cornerstone of modern drug discovery.

The process of rational design often begins with the identification of a specific biological target, such as an enzyme or a receptor, that is implicated in a disease process. The three-dimensional structure of this target, often determined by techniques like X-ray crystallography or NMR spectroscopy, provides a blueprint for designing complementary ligands.

Molecular modeling and computational chemistry play a pivotal role in this process. By docking virtual libraries of this compound derivatives into the active site of the target protein, researchers can predict their binding affinity and orientation. This allows for the prioritization of candidate molecules for synthesis and biological evaluation. The design process may involve introducing functional groups that can form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the target's binding pocket.

For example, if the target enzyme has a predominantly hydrophobic pocket, derivatives with lipophilic substituents would be designed. If a key hydrogen bond with a specific residue is desired for high affinity, a substituent capable of acting as a hydrogen bond donor or acceptor would be strategically placed on the this compound scaffold. This iterative process of design, synthesis, and testing allows for the refinement of the molecular structure to achieve optimal target engagement and selectivity.

Comparative SAR with Isomeric Benzaldehyde Derivatives (e.g., 2-Hydroxy-4-methoxybenzaldehyde, Vanillin)

A comparative analysis of the structure-activity relationships of this compound with its isomers, such as 2-hydroxy-4-methoxybenzaldehyde and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provides valuable insights into the influence of the substitution pattern on biological activity. The relative positions of the hydroxyl, methoxy (B1213986), and aldehyde groups on the benzene (B151609) ring can dramatically alter the molecule's shape, electronic properties, and hydrogen bonding capabilities, leading to different biological profiles.

For example, studies on the antifungal activity against Fusarium graminearum have shown that 2-hydroxy-4-methoxybenzaldehyde is a more effective inhibitor than vanillin and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). nih.gov This suggests that the specific arrangement of the hydroxyl and methoxy groups in the 4-methoxy isomer is more conducive to its antifungal action, which is attributed to the destruction of cell membranes and inhibition of mycotoxin biosynthesis. nih.gov

In another study focusing on larvicidal activity, 2-hydroxy-4-methoxybenzaldehyde was compared with a series of its derivatives. scispace.com The results indicated that while the parent compound had activity, modifications such as converting the hydroxyl group to a benzyloxy group could enhance this activity. scispace.com This highlights the importance of the free hydroxyl group for certain biological effects and how its modification can tune the activity.

These comparative studies underscore the principle of isomeric differentiation in pharmacology. Even subtle changes in the substitution pattern can lead to significant differences in biological activity, selectivity, and even the mechanism of action. Understanding these differences is crucial for the development of new therapeutic agents based on the benzaldehyde scaffold.

Emerging Research Directions and Future Perspectives for 2 Hydroxy 5 Methoxybenzaldehyde

Advanced Applications in Material Science and Optoelectronic Devices (e.g., Photochromic and Thermochromic Schiff Bases)

2-Hydroxy-5-methoxybenzaldehyde serves as a valuable precursor in the synthesis of advanced materials, particularly Schiff bases, which exhibit interesting photochromic and thermochromic properties. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The synthesis of these compounds often involves the condensation of an amine with an aldehyde or ketone. In the case of this compound, its hydroxyl and aldehyde groups are key to forming tetradentate Schiff base compounds. fishersci.comottokemi.com

Schiff bases derived from 2-hydroxy-benzaldehydes are of significant interest due to the presence of intramolecular hydrogen bonds (O–H···N) and the potential for tautomerism between the enol-imine and keto-enamine forms. nih.gov This tautomerism is a crucial factor in their photochromic and thermochromic behaviors. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. Thermochromism is a similar phenomenon where the color change is induced by a change in temperature. nih.gov

The photochromic and thermochromic characteristics of these Schiff bases make them promising candidates for applications in various areas, including:

Optical data storage: The ability to switch between two states using light allows for the writing and erasing of information.

Molecular switches: They can be used to control molecular processes with light or heat.

Display systems: Their color-changing properties can be utilized in smart windows and displays. nih.gov

Research has shown that the planarity of the molecule influences its properties. Non-planar molecules often exhibit photochromism, while planar systems are more likely to be thermochromic. The change in the π-electron configuration, induced by proton transfer within the molecule, is responsible for these chromic effects. nih.gov The absorption band above 400 nm in the UV-Visible spectra of these compounds is typically attributed to the keto-enamine tautomeric form. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8O3 | sigmaaldrich.com |

| Molar Mass | 152.15 g/mol | sigmaaldrich.com |

| Appearance | Yellow to yellow-green liquid | wikipedia.org |

| Melting Point | 4 °C | sigmaaldrich.comwikipedia.org |

| Boiling Point | 250 °C | wikipedia.org |

| Density | 1.219 g/mL | wikipedia.org |

Supramolecular Chemistry and Crystal Engineering (e.g., Weak Hydrogen Bonding, π-π Stacking)

This compound and its derivatives are excellent building blocks in supramolecular chemistry and crystal engineering. The arrangement of molecules in a crystal lattice is determined by various intermolecular interactions, including strong and weak hydrogen bonds, and π-π stacking.

Studies on Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) have revealed the presence of extensive hydrogen bonding networks, often involving water molecules, which link the primary molecules into chains. These chains can be further interlocked through other hydrogen bonds and stabilized by π-π stacking interactions between aromatic rings. researchgate.net The understanding and control of these weak interactions are fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired structures and properties. The ability to predict and control the self-assembly of molecules like this compound is crucial for the development of new functional materials. rsc.org

Development of Novel Sensors

The unique chemical structure of this compound makes it a suitable platform for the development of novel sensors. Schiff bases derived from this compound have been investigated for their ability to detect specific ions and molecules.

For example, a Schiff base synthesized from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) has been shown to act as a colorimetric sensor for anions. sciopen.com The sensing mechanism often involves a change in color or fluorescence upon binding of the analyte to the Schiff base. This change is a result of the interaction altering the electronic properties of the molecule.

The development of such sensors has potential applications in various fields, including environmental monitoring, clinical diagnostics, and industrial process control. The selectivity and sensitivity of these sensors can be fine-tuned by modifying the structure of the Schiff base ligand.

Exploration as Pharmaceutical and Agrochemical Scaffolds

This compound and its derivatives have emerged as important scaffolds in the design of new pharmaceutical and agrochemical agents. Schiff bases, in particular, have demonstrated a wide range of biological activities.